2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolo[1,5-a]pyridines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction is efficient, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
In an industrial setting, the production of 1,2,4-triazolo[1,5-a]pyridines can be scaled up using similar microwave-assisted methods. The process is advantageous due to its eco-friendly nature and the ability to produce large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor.
Uniqueness
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid stands out due to its unique cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
919990-88-8 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-2-1-5-13-9(7)11-8(12-13)6-3-4-6/h1-2,5-6H,3-4H2,(H,14,15) |
InChI Key |
HKIPOCMPXMNSHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CC=C(C3=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.